Cas no 31886-11-0 (Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-)
31886-11-0 structure
Product Name:Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
CAS-nummer:31886-11-0
MF:C22H45NO3
MW:371.597607374191
CID:300133
Update Time:2023-11-19
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Chemische en fysische eigenschappen
Naam en identificatie
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- Poly(oxy-1,2-ethanediyl),a-[2-[(1-oxooctadecyl)amino]ethyl]-w-hydroxy-
- Ethoxylatedstearamide
- Poly(oxyethylene)stearylamide
- Polyethylene glycol 2-stearamidoethylether
- Polyethylene glycol mono(2-octadecanamidoethyl) ether
- Polyethyleneglycol mono(2-stearamidoethyl)ether
- PEG-4 stearamide
- PEG-6 stearamide
- X4QE4SWS4T
- D74L780KLT
- Stearic monoethanolamide, ethoxylate
- 2-(2-hydroxyethoxy)ethyl stearamide
- Poly(oxy-1,2-ethanediyl), alpha-(2-((1-oxooctadecyl)amino)ethyl)-omega-hydroxy-
- CID 85782123
- Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy-
-
- Inchi: 1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(25)23-18-20-26-21-19-24/h24H,2-21H2,1H3,(H,23,25)
- InChI-sleutel: LFKAKTJJVHTSDI-UHFFFAOYSA-N
- LACHT: O=C(CCCCCCCCCCCCCCCCC)NCCOCCO
Berekende eigenschappen
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 21
- Complexiteit: 285
- Topologisch pooloppervlak: 58.6
Poly(oxy-1,2-ethanediyl), .alpha.-2-(1-oxooctadecyl)aminoethyl-.omega.-hydroxy- Gerelateerde literatuur
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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